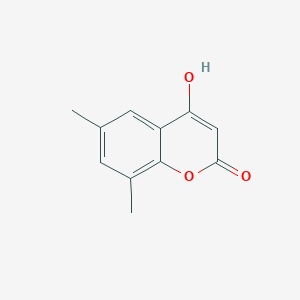
6,8-Dimethyl-4-hydroxycoumarin
Cat. No. B1505803
Key on ui cas rn:
55004-76-7
M. Wt: 190.19 g/mol
InChI Key: HVHIQQVTLCUBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03974289
Procedure details


Fuming nitric acid (13 ml) was added to a stirred suspension of 6,8-dimethyl-4-hydroxycoumarin (m.p. 253°- 255°; 2.21g) in chloroform (200 ml) at room temperature over 2 hours. After standing for a further 2 hours, the solvent was removed in vacuo at room temperature and 6N hydrochloric acid (50 ml) added to the residue. Filtration and recrystallisation from ethanol gave the product, m.p. 169.5°-170°(d), (C11H9NO5 requires C, 56.18; H, 3.86; N, 5.96. Found; C, 56.22; H, 3.99; N, 5.84).



Name
Identifiers


|
REACTION_CXSMILES
|
[N+]([O-])(O)=O.C[C:6]1[CH:7]=[C:8]2[C:13](=[C:14]([CH3:16])[CH:15]=1)[O:12][C:11](=[O:17])[CH:10]=[C:9]2[OH:18].[CH:19](Cl)(Cl)Cl>>[CH3:19][C:15]1[C:14]([CH3:16])=[C:13]2[C:8]([C:9]([OH:18])=[CH:10][C:11](=[O:17])[O:12]2)=[CH:7][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|
|
Name
|
|
|
Quantity
|
2.21 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C2C(=CC(OC2=C(C1)C)=O)O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo at room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
6N hydrochloric acid (50 ml) added to the residue
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration and recrystallisation from ethanol
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
